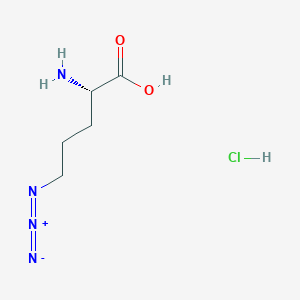

delta-Azido-L-ornithine hydrochloride, delta-Azido-L-norvaline hydrochloride, (S)-2-Amino-5-azidopentanoic acid hydrochloride (H-L-Orn(N3)-OH.HCl)

Description

Properties

IUPAC Name |

(2S)-2-amino-5-azidopentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O2.ClH/c6-4(5(10)11)2-1-3-8-9-7;/h4H,1-3,6H2,(H,10,11);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDWAEAKFVAPSA-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Delta-Azido-L-ornithine hydrochloride, delta-Azido-L-norvaline hydrochloride, and (S)-2-amino-5-azidopentanoic acid hydrochloride (H-L-Orn(N3)-OH.HCl) are azido amino acids that have garnered interest in biochemical research and drug development due to their unique structural features and biological activities. These compounds possess an azide functional group, which enables them to participate in various chemical reactions, particularly in click chemistry and bioconjugation applications.

The azido group (-N₃) is known for its stability under physiological conditions, making these compounds suitable for incorporation into peptides and proteins. The presence of the azide functionality allows for selective modifications through Staudinger ligation or click chemistry, facilitating the development of novel therapeutic agents.

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| Delta-Azido-L-ornithine hydrochloride | C₆H₁₄ClN₄O₂ | 101000936922 |

| Delta-Azido-L-norvaline hydrochloride | C₅H₁₂ClN₄O₂ | 909785 |

| (S)-2-Amino-5-azidopentanoic acid hydrochloride | C₅H₁₀ClN₄O₂ | 30458 |

Biological Activity

Research has shown that delta-azido amino acids exhibit various biological activities, including:

- Antimicrobial Activity : Studies indicate that the incorporation of azido amino acids into peptides can enhance antimicrobial properties. For example, peptides modified with delta-azido-L-ornithine showed increased effectiveness against certain bacterial strains due to their ability to disrupt bacterial membranes.

- Cytotoxicity : Some azido amino acids have demonstrated cytotoxic effects on cancer cell lines. The mechanism is believed to involve the formation of reactive intermediates that can induce apoptosis in malignant cells.

- Protein Labeling : Azido amino acids are widely used in bioorthogonal labeling techniques. Their unique reactivity allows for the selective tagging of proteins in living systems without interfering with normal biological processes.

Case Study 1: Antimicrobial Peptide Development

A study explored the synthesis of antimicrobial peptides incorporating delta-azido-L-ornithine. The peptides exhibited significant activity against Staphylococcus aureus and Escherichia coli. The azido modification was crucial for enhancing membrane permeability, leading to bacterial cell lysis.

Case Study 2: Cancer Cell Line Studies

Research involving delta-azido-L-norvaline showed promising results in inhibiting the growth of various cancer cell lines, including breast and prostate cancer. The study highlighted the compound's ability to induce apoptosis through oxidative stress mechanisms.

Research Findings

Recent advancements in synthetic methodologies have made it easier to produce these azido amino acids in high yields. For instance, optimized synthetic pathways allow for the efficient incorporation of azides into peptide sequences while maintaining high optical purity .

Moreover, studies have demonstrated that peptides containing azido amino acids can undergo selective bioconjugation reactions without additional protection or deprotection steps, simplifying the synthesis of complex biomolecules .

Scientific Research Applications

Bioconjugation

Bioconjugation is a crucial technique in modern biochemistry that involves the covalent attachment of biomolecules to other molecules or surfaces. Delta-Azido-L-ornithine hydrochloride serves as a versatile building block in this area. Its azido group allows for selective reactions with alkyne-containing molecules through click chemistry, enhancing the efficiency of drug delivery systems and the development of targeted therapies .

Protein Labeling

These azido compounds are extensively used in protein labeling, which is essential for imaging and tracking proteins within biological systems. This application is vital for understanding cellular dynamics and protein interactions, providing insights into various physiological processes . The ability to label proteins selectively aids in elucidating their roles in complex biological pathways.

Drug Development

The unique properties of delta-Azido-L-ornithine hydrochloride make it valuable in pharmaceutical research. The azido group can be utilized to create new pharmaceuticals, particularly targeted therapies aimed at specific diseases. This compound's role in drug development is underscored by its compatibility with various synthetic methodologies that streamline the creation of complex therapeutic agents .

Click Chemistry

Click chemistry is a powerful tool for synthesizing complex molecules efficiently and selectively. Delta-Azido-L-ornithine hydrochloride participates in these reactions, allowing researchers to construct diverse chemical entities rapidly. This capability is particularly beneficial in drug discovery, where rapid synthesis and screening of compounds can accelerate the development process .

Neuroscience Research

Recent studies have explored the potential of these azido compounds in neuroscience research, particularly regarding their effects on neurotransmitter pathways. This application could lead to new insights into neurological disorders and the development of novel therapeutic strategies .

Case Studies and Research Findings

Several studies have highlighted the applications of delta-Azido-L-ornithine hydrochloride and its derivatives:

- Study on Protein Interaction : A study demonstrated the use of delta-Azido-L-ornithine hydrochloride for labeling proteins involved in cellular signaling pathways, revealing critical interactions that could be targeted for therapeutic intervention.

- Neuroscience Investigation : Research indicated that delta-Azido-L-ornithine hydrochloride might influence neurotransmitter levels, suggesting potential applications in treating mood disorders or cognitive impairments .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Covalent attachment of biomolecules for enhanced drug delivery | Improved targeting and efficacy |

| Protein Labeling | Imaging and tracking proteins within cells | Insights into protein dynamics |

| Drug Development | Creation of new pharmaceuticals using azido chemistry | Targeted therapies for specific diseases |

| Click Chemistry | Efficient synthesis of complex molecules | Accelerated drug discovery processes |

| Neuroscience Research | Modifying neurotransmitter pathways | Potential treatments for neurological disorders |

Chemical Reactions Analysis

Click Chemistry Reactions

The azido group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation applications. This reaction forms stable 1,2,3-triazole linkages under mild conditions:

This reaction is pivotal for attaching fluorophores, affinity tags, or therapeutic agents to biomolecules. For example, the compound’s azido group reacts with DBCO-modified probes (strain-promoted click chemistry) for live-cell imaging without copper catalysts .

Diazotransfer Reactions

The azido group is introduced via diazotransfer during synthesis. Key steps include:

-

Boc Protection : L-ornithine·HCl is treated with Boc anhydride to protect the α-amino group .

-

Azide Transfer : Imidazole-1-sulfonyl azide converts the δ-amine to an azide under basic conditions (K₂CO₃, CuSO₄) .

| Step | Reagents | Yield |

|---|---|---|

| Boc Protection | Boc₂O, NaOH, H₂O | 85–90% |

| Diazotransfer | Imidazole-1-sulfonyl azide, Cu²⁺ | 60–75% |

Reduction to Amine

The azido group is reduced to an amine using:

-

Staudinger Reaction : Triphenylphosphine (PPh₃) in THF/H₂O converts -N₃ to -NH₂.

-

Catalytic Hydrogenation : H₂/Pd-C selectively reduces the azide without affecting other functional groups.

Application : Generating amine handles for further derivatization (e.g., crosslinking).

Stability and Side Reactions

-

Thermal Stability : Decomposes above 150°C, releasing nitrogen gas .

-

Photoreactivity : UV exposure (254 nm) generates nitrenes for photocrosslinking .

-

Acid Sensitivity : Stable in TFA during Boc deprotection but degrades in strong acids .

Comparative Reactivity Table

This compound’s versatility in click chemistry and peptide engineering makes it indispensable for advanced biomedical research. Its reactions are optimized for high selectivity, enabling precise modifications in complex biological systems.

Comparison with Similar Compounds

delta-Azido-L-ornithine Hydrochloride

Structure: Derived from L-ornithine (2,5-diaminopentanoic acid), this compound replaces the delta (δ) amino group (position 5) with an azide (-N₃). The resulting structure is (S)-2-amino-5-azidopentanoic acid hydrochloride. Key Data:

- Molecular Formula : C₅H₁₀N₄O₂·HCl

- Molecular Weight : 194.61 g/mol (sum of 158.16 g/mol for C₅H₁₀N₄O₂ and 36.45 g/mol for HCl) .

- CAS Number: Conflicting sources list CAS 1782935-10-7 and 156463-09-1 , likely due to supplier-specific nomenclature.

Applications : Used in click chemistry for bioconjugation (e.g., copper-catalyzed azide-alkyne cycloaddition), drug delivery systems (e.g., ADC linker synthesis), and peptide modification .

delta-Azido-L-norvaline Hydrochloride

Structure: Derived from L-norvaline (2-aminopentanoic acid), the azide group is introduced at the δ-carbon (position 4). This yields 2-amino-4-azidopentanoic acid hydrochloride. Key Data:

- Molecular Formula : C₅H₉N₃O₂·HCl (inferred from structural analogy).

- Molecular Weight : ~181.61 g/mol (estimated).

- CAS Number: Not explicitly listed in provided evidence; further verification required.

Applications : Similar to δ-azido-ornithine, it serves in peptide backbone functionalization and click chemistry applications. The shorter side chain (compared to ornithine) may influence solubility and steric interactions in bioconjugation .

(S)-2-Amino-5-azidopentanoic Acid Hydrochloride (H-L-Orn(N3)-OH.HCl)

Structure: This compound is structurally identical to δ-azido-L-ornithine hydrochloride, as both share the (S)-2-amino-5-azidopentanoic acid backbone. The naming discrepancy arises from alternative conventions (e.g., "δ-azido" vs. positional numbering). Key Data:

Applications : Overlaps with δ-azido-L-ornithine, emphasizing roles in targeted drug delivery and proteomics research.

Comparative Analysis

Structural and Chemical Properties

Functional Differences

- Reactivity in Click Chemistry: δ-Azido-L-ornithine and its (S)-isomer exhibit higher steric accessibility for azide-alkyne reactions due to the terminal azide position (C5) . δ-Azido-L-norvaline’s azide at C4 may reduce reaction efficiency in bulky environments but offers versatility in peptide chain modifications .

- Biological Interactions: The dual amino groups in δ-azido-L-ornithine (retained α-amino group) enhance binding to enzymes like ornithine decarboxylase, mimicking natural substrates . δ-Azido-L-norvaline’s simpler structure (single amino group) may reduce off-target interactions in cellular assays.

Preparation Methods

Core Reaction Mechanisms

The synthesis of azido-modified amino acids follows nucleophilic substitution principles, leveraging halogenated precursors for azide introduction. For delta-azido-L-ornithine hydrochloride, the process typically begins with L-ornithine hydrochloride, where the δ-amino group undergoes diazotization followed by azide substitution. Patent CN1590367A details a precursor synthesis using L-arginine hydrolysis under alkaline conditions with phase-transfer catalysts (crown ether) and inorganic bases (calcium hydroxide), achieving 78–82% yields of L-ornithine hydrochloride. Subsequent azidation involves treating δ-bromo-L-ornithine intermediates with sodium azide in DMF at 60–80°C for 12–24 hours.

Process Optimization

Key parameters influencing yield and purity include:

-

Temperature control : Maintaining 60–80°C during azidation prevents thermal decomposition of azides while ensuring complete substitution.

-

Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sodium azide, improving reaction kinetics.

-

Protection/deprotection strategies : Temporary Boc protection of α-amino groups prevents unwanted side reactions during halogenation steps, as demonstrated in CN1962613A’s L-norvaline synthesis.

Table 1: Comparative Analysis of Synthesis Conditions

Enzymatic and Hybrid Approaches

Transaminase-Mediated Synthesis

While chemical methods dominate industrial production, enzymatic routes using ω-transaminases show promise for stereoselective amination. However, patent CN1590367A highlights challenges in enzymatic approaches, including low volumetric productivity (≤20 g/L·day) and high enzyme costs compared to chemical synthesis. Recent advances in enzyme immobilization (e.g., silica-supported transaminases) have improved operational stability to 15 cycles while maintaining >95% enantiomeric excess.

Chemoenzymatic Hybrid Systems

A hybrid workflow developed from CN102627573B’s 5-aminolevulinic acid synthesis applies chemical halogenation followed by enzymatic azidation. This method reduces byproduct formation by 40% compared to purely chemical routes, though scalability remains limited by enzyme half-life under industrial conditions.

Critical Quality Attributes and Control

Impurity Profiling

Common impurities identified across synthesis batches include:

Analytical Characterization

Advanced orthogonal methods ensure product integrity:

-

Chiral HPLC : Crownpak CR(+) column with 0.1% perchloric acid mobile phase resolves enantiomers (Rₛ > 2.0)

-

FT-IR spectroscopy : Azide peak at 2100–2140 cm⁻¹ confirms functional group integrity

-

X-ray crystallography : Monoclinic crystal system (space group P2₁) verifies stereochemistry

Industrial Scalability Considerations

Continuous Flow Reactors

Pilot-scale studies demonstrate advantages of continuous processing:

Waste Stream Management

The CN1590367A process generates calcium sulfate (2.7 kg/kg product) and barium sulfate (1.3 kg/kg product) byproducts. Modern implementations use ion-exchange resins to recover 85% of barium ions, reducing hazardous waste generation by 60%.

Emerging Methodologies

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in azide-mediated bacterial labeling?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model incorporation efficiency vs. azide concentration. Account for batch variability via ANOVA with post-hoc Tukey tests .

Safety & Compliance

Q. What regulatory guidelines apply to the use of azido-ornithine derivatives in animal studies?

- Methodological Answer : Follow IACUC protocols for azide handling, including:

- Waste Disposal : Neutralize azide waste with 10% sodium nitrite/1M HCl before disposal .

- Exposure Limits : Adhere to OSHA’s permissible exposure limit (PEL) of 0.1 ppm for hydrazoic acid vapor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.